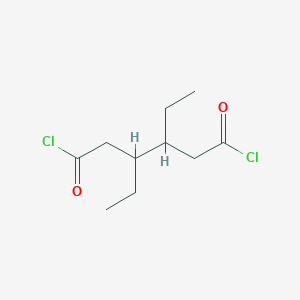

Hexanedioyl dichloride, diethyl-

Description

Contextualization of Diacid Chlorides in Contemporary Chemical Research

Diacid chlorides, characterized by the presence of two acyl chloride functional groups (-COCl), are highly reactive derivatives of dicarboxylic acids. wikipedia.org Their utility in modern chemical research stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by a wide variety of nucleophiles. This inherent reactivity makes them invaluable precursors for the synthesis of a multitude of organic compounds, including esters, amides, and anhydrides. wikipedia.org In contemporary research, diacid chlorides are instrumental in the construction of complex molecules, serving as key intermediates in the production of pharmaceuticals and agrochemicals. ontosight.ai The conversion of less reactive dicarboxylic acids into their corresponding diacid chlorides is a common strategy to facilitate reactions that would otherwise be sluggish or require harsh conditions. savemyexams.com

Significance of Hexanedioyl Dichloride Derivatives in Synthetic Chemistry

Hexanedioyl dichloride, commonly known as adipoyl chloride, and its derivatives are bifunctional reagents that are particularly significant in polymer chemistry. libretexts.org Adipoyl chloride itself is a crucial monomer in the synthesis of polyamides, such as nylon, and various polyesters. ontosight.aiontosight.ai The ability of hexanedioyl dichloride derivatives to react with difunctional nucleophiles, like diamines and diols, allows for the formation of long polymer chains through condensation polymerization. libretexts.org This process is fundamental to the production of a wide array of materials with diverse properties, finding applications in textiles, automotive parts, and packaging. ontosight.aiontosight.ai The reactivity of these derivatives can be tailored by the introduction of substituents on the carbon backbone, influencing the properties of the resulting polymers and small molecules.

Scope and Research Focus on Diethyl-Substituted Hexanedioyl Dichloride

This article specifically focuses on the diethyl-substituted derivative of hexanedioyl dichloride. This particular compound, "Hexanedioyl dichloride, diethyl-," features a six-carbon backbone with ethyl groups as substituents. ontosight.ai The presence of these alkyl groups can impart unique steric and electronic effects, influencing the compound's reactivity and the properties of the resulting products. Research into diethyl-hexanedioyl dichloride explores its potential as a specialized monomer or intermediate in the synthesis of novel polymers, such as polyesters and polyamides, with tailored characteristics. ontosight.ai The synthesis of this compound can be achieved through the reaction of the corresponding diethyl-substituted adipic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ontosight.ai

Below is a data table summarizing the key properties of Hexanedioyl dichloride and its diethyl derivative:

| Property | Hexanedioyl Dichloride | Hexanedioyl dichloride, diethyl- |

| Common Name | Adipoyl chloride | Diethyl adipoyl chloride |

| CAS Number | 111-50-2 | Not explicitly available |

| Molecular Formula | C₆H₈Cl₂O₂ | C₁₀H₁₆Cl₂O₂ |

| Molecular Weight | 183.03 g/mol | 240.14 g/mol (calculated) |

| Key Functional Groups | Two acyl chloride groups | Two acyl chloride groups, two ethyl groups |

| Primary Reactivity | Highly reactive towards nucleophiles | High reactivity towards nucleophiles ontosight.ai |

Historical Perspectives on the Utilization of Acyl Chlorides in Polymer and Organic Chemistry

The use of acyl chlorides as highly reactive intermediates in organic synthesis has a long and significant history. Their preparation from carboxylic acids using reagents like thionyl chloride or phosphorus chlorides has been a foundational laboratory method for decades. wikipedia.org Historically, the enhanced reactivity of acyl chlorides compared to their parent carboxylic acids made them the reagents of choice for many acylation reactions, leading to higher yields and faster reaction times. goconqr.com In polymer chemistry, the development of condensation polymerization using diacid chlorides and other difunctional monomers in the mid-20th century revolutionized the field, leading to the creation of high-performance synthetic fibers like nylon. libretexts.org The "nylon rope trick," a classic chemistry demonstration involving the reaction of adipoyl chloride and hexamethylenediamine (B150038), vividly illustrates the rapid and robust nature of polyamide formation from a diacid chloride. wikipedia.org Over time, the understanding and application of acyl chlorides have expanded, with their use becoming integral to the synthesis of a vast range of polymers and complex organic molecules, including a significant percentage of pharmaceuticals. ontosight.ai

Properties

CAS No. |

68171-35-7 |

|---|---|

Molecular Formula |

C10H16Cl2O2 |

Molecular Weight |

239.14 g/mol |

IUPAC Name |

3,4-diethylhexanedioyl dichloride |

InChI |

InChI=1S/C10H16Cl2O2/c1-3-7(5-9(11)13)8(4-2)6-10(12)14/h7-8H,3-6H2,1-2H3 |

InChI Key |

PGDRDXPCUAMNCP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)Cl)C(CC)CC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl Substituted Hexanedioyl Dichloride

Precursor Synthesis and Derivatization Strategies

The foundation of synthesizing diethyl-hexanedioyl dichloride lies in the preparation of an appropriate precursor, specifically a substituted hexanedioic acid. This often involves the synthesis of adipic acid or its derivatives, which can then be further modified.

Synthesis of Substituted Hexanedioic Acid Precursors

Hexanedioic acid, commonly known as adipic acid, serves as a primary precursor. One established method for its preparation is the oxidation of cyclohexanol (B46403) or cyclohexanone (B45756) with nitric acid. orgsyn.org For instance, cyclohexanol can be added to a nitric acid solution, and the reaction is initiated, often indicated by the evolution of nitrogen oxides. orgsyn.org The temperature is typically controlled to maintain a steady reaction rate. After the reaction, the adipic acid can be isolated by cooling the mixture and collecting the precipitated crystals. orgsyn.org

Another route to adipic acid involves the oxidation of cyclohexene (B86901) using reagents like potassium permanganate (B83412) or a combination of dichromate and sulfuric acid. orgsyn.org Additionally, the hydrolysis of diesters of adipic acid, such as dimethyl adipate (B1204190), can yield the diacid. google.com This hydrolysis can be performed in the presence of excess water at elevated temperatures. google.com

Introduction of Diethyl Functionality onto the Hexane (B92381) Backbone

The introduction of ethyl groups onto the hexanedioic acid backbone is a critical derivatization step. One common approach is the esterification of the carboxylic acid groups with ethanol (B145695) to form diethyl hexanedioate, also known as diethyl adipate. orgsyn.orgchemicalbook.comontosight.ai This reaction is typically carried out by refluxing adipic acid with an excess of absolute ethanol in the presence of a catalyst, such as concentrated sulfuric acid or hydrogen chloride. orgsyn.org The use of a solvent like toluene (B28343) or benzene (B151609) can aid in the removal of water via azeotropic distillation, driving the equilibrium towards the formation of the diethyl ester. orgsyn.org

Alternative methods for synthesizing diethyl adipate include the reaction of diethyl malonate with a suitable acyl halide or through a two-step condensation reaction. solubilityofthings.com The resulting diethyl adipate is a colorless, oily liquid with a characteristic fruity odor. ontosight.aiguidechem.com

Conversion of Diacid Precursors to Diacid Chlorides

The conversion of the diethyl-substituted hexanedioic acid to its corresponding diacid chloride is a crucial step that enhances its reactivity for subsequent chemical transformations. This is typically achieved through chlorination using various reagents.

Thionyl Chloride-Mediated Chlorination Techniques

Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to acyl chlorides. masterorganicchemistry.comchemguide.co.uklibretexts.orglibretexts.orgwikipedia.org The reaction involves the treatment of the dicarboxylic acid with thionyl chloride, which converts the hydroxyl groups of the carboxylic acids into chlorosulfite intermediates, making them excellent leaving groups. libretexts.org The chloride ion generated during the reaction then acts as a nucleophile, attacking the carbonyl carbon. libretexts.orgyoutube.com

A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. masterorganicchemistry.comchemguide.co.uklibretexts.org The reaction mechanism proceeds through a nucleophilic attack of the carboxylic acid oxygen on the sulfur of thionyl chloride, followed by the expulsion of a chloride ion. youtube.comchemistrysteps.com This is followed by the attack of the chloride ion on the carbonyl carbon, leading to the formation of the acid chloride. youtube.com The use of a catalyst, such as N,N-dimethylformamide (DMF), can accelerate the reaction; however, it is important to note that this can lead to the formation of the toxic byproduct dimethylcarbamoyl chloride (DMCC). acs.org

The general reaction is as follows: R-(COOH)₂ + 2 SOCl₂ → R-(COCl)₂ + 2 SO₂ + 2 HCl

Alternative Chlorinating Agent Protocols (e.g., Phosphorus Pentachloride)

Phosphorus pentachloride (PCl₅) is another effective reagent for the chlorination of carboxylic acids. wikipedia.orgyoutube.comsparkl.mechemtube3d.comlibretexts.org The reaction with PCl₅ is typically vigorous and exothermic, producing the acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas. chemguide.co.ukyoutube.comsparkl.me

Phosphorus trichloride (B1173362) (PCl₃) can also be used, which results in the formation of the acyl chloride and phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uklibretexts.orglibretexts.org The reaction with PCl₃ is generally less vigorous than with PCl₅. chemguide.co.uk

Table 1: Comparison of Chlorinating Agents for Diacid to Diacid Chloride Conversion

| Reagent | Formula | Byproducts | Key Features |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. masterorganicchemistry.comchemguide.co.uklibretexts.org |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Highly reactive, often exothermic. chemguide.co.ukyoutube.comsparkl.me |

Purification and Isolation Techniques for Acid Chlorides

Due to their reactivity, particularly towards moisture, the purification and isolation of acid chlorides like diethyl-substituted hexanedioyl dichloride require careful handling under anhydrous conditions. researchgate.netlookchem.com

Fractional distillation under reduced pressure (vacuum distillation) is a common method for purifying liquid acid chlorides. chemguide.co.uklibretexts.orglibretexts.org This technique allows for the separation of the acid chloride from less volatile impurities and any remaining chlorinating agent. chemguide.co.uk For small-scale purifications, a Kugelrohr apparatus can be effective. researchgate.net

It is crucial to ensure that all glassware is thoroughly dried and the reaction and purification are conducted under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis of the acid chloride back to the carboxylic acid. researchgate.net Solvents used in any purification steps, such as extraction or chromatography, must be anhydrous. researchgate.net

In some cases, where the acid chloride is prone to degradation at higher temperatures, purification might be achieved through crystallization from a non-hydroxylic solvent like toluene or hexane, or by using techniques like vacuum sublimation. researchgate.netlookchem.com Another approach involves treating the crude product with carboxamide hydrohalides to remove impurities before isolation. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| Hexanedioyl dichloride, diethyl- | Diethyl adipoyl chloride | C₁₀H₁₆Cl₂O₂ |

| Hexanedioic acid | Adipic acid | C₆H₁₀O₄ |

| Thionyl chloride | Sulfur dichloride oxide | SOCl₂ |

| Phosphorus pentachloride | PCl₅ | |

| Phosphorus trichloride | PCl₃ | |

| Diethyl hexanedioate | Diethyl adipate | C₁₀H₁₈O₄ |

| Cyclohexanol | C₆H₁₂O | |

| Cyclohexanone | C₆H₁₀O | |

| Nitric acid | HNO₃ | |

| Ethanol | C₂H₅OH | |

| Toluene | C₇H₈ | |

| Benzene | C₆H₆ | |

| N,N-Dimethylformamide | DMF | C₃H₇NO |

| Phosphorus oxychloride | POCl₃ | |

| Phosphorous acid | H₃PO₃ | |

| Dimethylcarbamoyl chloride | DMCC | C₃H₆ClNO |

Reactivity and Reaction Mechanisms of Diethyl Substituted Hexanedioyl Dichloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, proceeding through a reactive tetrahedral intermediate. The electrophilicity of the carbonyl carbon is a key determinant of the reaction rate.

General Principles of Acyl Chloride Reactivity

Acyl chlorides are among the most reactive carboxylic acid derivatives. This high reactivity stems from a combination of inductive and resonance effects. The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon (an inductive effect), making it highly electrophilic and susceptible to nucleophilic attack. While the lone pairs on the chlorine atom can participate in resonance with the carbonyl group, the orbital overlap between the 3p orbital of chlorine and the 2p orbital of carbon is poor. Consequently, this resonance stabilization is weak and does little to mitigate the powerful inductive effect. The result is a highly polarized and reactive C=O bond.

The general mechanism for nucleophilic acyl substitution involves a two-step process: addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group. The excellent leaving group ability of the chloride ion further drives the reaction towards completion.

Influence of Diethyl Substitution on Electrophilicity

The presence of two ethyl groups on the carbon backbone of hexanedioyl dichloride introduces both electronic and steric effects that influence the electrophilicity of the carbonyl carbons.

Electronic Effects: Alkyl groups, such as the ethyl groups in this compound, are known to be electron-donating through an inductive effect (+I effect). quora.comquora.com This effect involves the pushing of electron density through the sigma bonds of the carbon chain. This increased electron density on the carbonyl carbons partially counteracts the strong electron-withdrawing effect of the chlorine atoms. As a result, the carbonyl carbons in diethyl-hexanedioyl dichloride are less electrophilic compared to those in the unsubstituted hexanedioyl dichloride (adipoyl chloride). This reduction in electrophilicity would be expected to decrease the rate of nucleophilic acyl substitution reactions.

Steric Effects: The ethyl groups also introduce steric hindrance around the carbonyl centers. ncert.nic.inlibretexts.org The bulky nature of these groups can physically obstruct the approach of a nucleophile to the carbonyl carbon. This steric hindrance is particularly significant for the formation of the tetrahedral intermediate, which requires a specific trajectory for the nucleophile's attack. The increased steric bulk would further contribute to a lower reaction rate compared to the unsubstituted analogue.

| Compound | Substituent Effect | Expected Impact on Electrophilicity | Expected Impact on Reaction Rate |

| Hexanedioyl dichloride | None | High | Fast |

| Hexanedioyl dichloride, diethyl- | +I effect of two ethyl groups, steric hindrance | Reduced | Slower |

Polymerization Reactions

Diethyl-hexanedioyl dichloride is a difunctional monomer that can undergo condensation polymerization with suitable co-monomers to form polymers. Its reaction with diamines to produce polyamides is of particular interest.

Condensation Polymerization with Diamines: Formation of Polyamides

The reaction of a diacyl chloride with a diamine is a classic method for synthesizing polyamides. quora.comnasa.gov In the case of diethyl-hexanedioyl dichloride, it can react with a diamine, such as 1,6-hexanediamine, to form a substituted polyamide. The reaction proceeds via nucleophilic acyl substitution at both ends of the monomers, leading to the formation of amide linkages and the elimination of hydrogen chloride.

n ClOC-(CH(C₂H₅))₂-COCl + n H₂N-(CH₂)₆-NH₂ → [-OC-(CH(C₂H₅))₂-CONH-(CH₂)₆-NH-]n + 2n HCl

The presence of the diethyl groups on the polymer backbone would be expected to influence the properties of the resulting polyamide, such as its solubility, thermal stability, and mechanical properties, by disrupting the regular packing of the polymer chains and altering intermolecular forces.

Mechanistic Pathways of Amide Linkage Formation

The formation of each amide linkage follows the general mechanism of nucleophilic acyl substitution. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the formation of a tetrahedral intermediate. The intermediate then collapses, with the lone pair on the nitrogen assisting in the expulsion of the chloride leaving group. A base, often a tertiary amine like pyridine (B92270) or even an excess of the diamine monomer, is typically added to neutralize the hydrogen chloride byproduct, which would otherwise protonate the amine and render it non-nucleophilic. rsc.org

The reduced reactivity of the carbonyl carbons in diethyl-hexanedioyl dichloride, due to the electronic and steric effects of the ethyl groups, would likely necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve high molecular weight polyamides compared to the polymerization of unsubstituted adipoyl chloride.

Interfacial Polymerization Techniques

Interfacial polymerization is a powerful technique for the synthesis of polyamides from diacyl chlorides and diamines. mit.eduresearchgate.netlibretexts.org This method involves dissolving the diacyl chloride in an organic solvent that is immiscible with water, and the diamine in an aqueous solution, often containing a base to neutralize the HCl byproduct. The polymerization occurs rapidly at the interface between the two liquid phases. A thin film of the polymer forms at the interface, which can be continuously withdrawn as a "rope," a process famously known as the "nylon rope trick."

For the polymerization of diethyl-hexanedioyl dichloride, a typical interfacial polymerization setup would involve:

Organic Phase: A solution of diethyl-hexanedioyl dichloride in a suitable organic solvent like hexane (B92381) or dichloromethane.

Aqueous Phase: A solution of a diamine (e.g., 1,6-hexanediamine) and a base (e.g., sodium hydroxide) in water.

The reaction is diffusion-controlled, with the diamine and diacyl chloride monomers diffusing to the interface to react. The ethyl groups on the diethyl-hexanedioyl dichloride could potentially influence the properties of the polymer film formed at the interface, possibly affecting its thickness and strength.

| Parameter | Unsubstituted Polyamide (e.g., Nylon 6,6) | Expected Properties of Diethyl-Substituted Polyamide |

| Monomer Reactivity | High | Lower |

| Polymerization Conditions | Typically rapid at room temperature | May require higher temperatures or longer reaction times |

| Polymer Chain Packing | Regular, allowing for strong hydrogen bonding and crystallinity | Irregular, leading to reduced crystallinity and weaker interchain interactions |

| Solubility | Generally soluble in strong acids and specific polar solvents | Potentially improved solubility in common organic solvents |

| Melting Point | High | Lower |

Solution Polymerization Approaches

Solution polymerization is a common method for synthesizing polymers from monomers like diethyl-hexanedioyl dichloride. In this technique, the monomers and the resulting polymer are dissolved in an appropriate solvent. The choice of solvent is critical as it must dissolve the monomers and the polymer, be inert to the reaction conditions, and allow for effective heat transfer.

For the polymerization of diethyl-hexanedioyl dichloride with diamines to form polyamides, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc) are often employed. google.com These solvents can solubilize the growing polymer chains and facilitate the reaction. The polymerization is typically carried out under an inert atmosphere, such as nitrogen, to prevent side reactions with moisture.

The reaction proceeds via a step-growth mechanism, where the diamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl). smolecule.com The HCl generated is often neutralized by the addition of a base to drive the reaction forward.

Impact of Diethyl Substitution on Polymerization Kinetics

The presence of diethyl substitution on the hexanedioyl dichloride monomer can influence the kinetics of polymerization. The ethyl groups, being electron-donating, can slightly reduce the electrophilicity of the carbonyl carbons in the acyl chloride groups. This could potentially lead to a decrease in the reaction rate compared to the unsubstituted adipoyl chloride.

Condensation Polymerization with Diols: Formation of Polyesters

Diethyl-hexanedioyl dichloride is also a key reactant in condensation polymerization with diols to produce polyesters. sigmaaldrich.com This process involves the repeated formation of ester linkages between the monomers.

The esterification reaction between a diacid chloride, such as diethyl-hexanedioyl dichloride, and a diol proceeds through a nucleophilic acyl substitution mechanism. The oxygen atom of the alcohol group in the diol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. youtube.com This initial attack forms a tetrahedral intermediate.

Subsequently, the intermediate collapses, and the chloride ion, being a good leaving group, is eliminated. A proton is then lost from the oxygen that originated from the alcohol, resulting in the formation of an ester bond and hydrogen chloride as a byproduct. youtube.com The reaction is typically driven to completion by removing the HCl, often by using a base or by conducting the reaction at elevated temperatures.

Several methods exist for esterification, including the Fischer esterification, which is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol. nih.gov However, the use of a more reactive acid chloride like diethyl-hexanedioyl dichloride allows for an irreversible and often faster reaction under milder conditions. nih.gov

Copolyesters can be synthesized by reacting diethyl-hexanedioyl dichloride with a mixture of two or more different diols, or with a combination of a diol and another diacid or hydroxy acid. This approach allows for the tailoring of the polymer's properties by incorporating different monomer units into the polymer chain.

For instance, the synthesis of random copolyesters has been reported using various diols and diacid chlorides. iosrjournals.org The resulting copolyester's properties, such as solubility and thermal stability, are influenced by the nature and ratio of the comonomers used. iosrjournals.org The synthesis of copolyesters often involves a two-step process of transesterification and polycondensation, which can lead to the formation of random copolymers with a variety of triad (B1167595) sequences.

The table below illustrates a hypothetical copolyester synthesis using diethyl-hexanedioyl dichloride and two different diols.

| Diol 1 | Diol 2 | Diacid Chloride | Resulting Copolyester |

| Ethylene Glycol | 1,4-Butanediol | Diethyl-Hexanedioyl Dichloride | Poly(ethylene-co-butylene diethyl-adipate) |

Advanced Polymeric Systems and Network Formation

The reactivity of diethyl-hexanedioyl dichloride extends to the synthesis of more complex and high-performance polymers, including polyimides and poly(ester imide)s.

Polyimides are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. researchgate.net They are typically synthesized through a two-step process involving the reaction of a dianhydride with a diamine to form a polyamic acid precursor, which is then thermally or chemically cyclized to the final polyimide. researchgate.netnasa.gov

While diethyl-hexanedioyl dichloride is not a traditional monomer for polyimide synthesis, it can be incorporated into poly(ester imide)s (PEIs). PEIs are hybrid materials that combine the desirable properties of both polyesters and polyimides. researchgate.net The synthesis of PEIs can be achieved by first preparing ester-containing dianhydrides or diamines, or imide-containing diacids or diols, which are then used in subsequent polymerization reactions. researchgate.net

For example, a diacid containing an imide group could be converted to its corresponding diacid chloride. This imide-containing diacid chloride could then be reacted with a diol, including potentially a diethyl-substituted diol, to form a poly(ester imide). This approach allows for the introduction of both ester and imide linkages into the polymer backbone, leading to materials with a unique combination of properties.

Reactions with Multifunctional Nucleophiles for Complex Molecule Synthesis

The two highly reactive acyl chloride groups of diethyl-hexanedioyl dichloride make it an ideal building block for synthesizing complex, non-polymeric molecules, particularly heterocycles, through reactions with multifunctional nucleophiles.

Heterocyclic Compound Formation

The reaction between a diacyl chloride like diethyl-hexanedioyl dichloride and piperazine (B1678402), a cyclic diamine, is a classic example of nucleophilic acyl substitution. Depending on the reaction conditions and stoichiometry, this reaction can lead to either polymers or macrocyclic compounds. When equimolar amounts of the two reactants are used, polycondensation occurs, yielding a linear polyamide chain where piperazine units are linked by diethyl-hexanedioyl groups. researchgate.net This reaction forms the basis for a class of polyamides with distinct properties conferred by the rigid piperazine ring in the polymer backbone.

The reaction proceeds via the attack of the secondary amine groups of piperazine on the electrophilic carbonyl carbons of the acyl chloride. Each step releases a molecule of hydrogen chloride, which is typically neutralized by an added base. To favor the formation of discrete, smaller molecules such as a [2+2] macrocycle (a 22-membered ring), the reaction must be conducted under high-dilution conditions. This principle suppresses the intermolecular polymerization and promotes intramolecular cyclization between intermediate species. nih.gov

Table 2: General Reaction Scheme with Piperazine

| Reactants | Conditions | Product Type | General Structure of Repeating Unit (Polyamide) |

| Diethyl-hexanedioyl dichloride + Piperazine | 1:1 Stoichiometry, Base | Polyamide | |

| Diethyl-hexanedioyl dichloride + Piperazine | High Dilution, Base | Macrocycle | A cyclic structure containing two diethyl-hexanedioyl and two piperazine units. |

Diethyl-hexanedioyl dichloride is a precursor for the synthesis of molecules containing two heterocyclic 1,3,4-oxadiazole (B1194373) rings. This transformation is a well-established multi-step process. nih.gov

Formation of Diacylhydrazine: The first step involves the reaction of diethyl-hexanedioyl dichloride with two equivalents of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The nitrogen atoms of hydrazine act as nucleophiles, attacking the acyl chloride groups to form N,N'-bis(diethyl-hexanedioyl)hydrazine.

Cyclodehydration: The resulting diacylhydrazine intermediate is then subjected to cyclodehydration. This step involves heating the intermediate with a strong dehydrating agent, which removes two molecules of water to form the stable, aromatic 1,3,4-oxadiazole rings. researchgate.net

Commonly used cyclodehydrating agents for this purpose include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride. nih.govorganic-chemistry.orgchemistrysteps.com The final product is a molecule where two 2,5-disubstituted 1,3,4-oxadiazole rings are tethered by the diethyl-substituted butane (B89635) backbone. The synthesis of dioxadiazoles is less common and follows different synthetic pathways, often not starting from simple diacyl chlorides.

Table 3: Reagents for Bis-1,3,4-Oxadiazole Synthesis

| Step | Reaction | Reagents |

| 1 | Diacylhydrazine Formation | Hydrazine Hydrate (N₂H₄·H₂O) |

| 2 | Cyclodehydration | Phosphorus Oxychloride (POCl₃), Thionyl Chloride (SOCl₂), Polyphosphoric Acid (PPA) nih.gov |

Bis-acylhydrazones are versatile ligands known for their ability to form stable complexes with a wide range of metal ions. scite.airesearchgate.net Diethyl-hexanedioyl dichloride can be used to synthesize these ligands in a two-step process:

Synthesis of Dihydrazide: First, diethyl-hexanedioyl dichloride is converted into the corresponding dihydrazide, diethyl-hexanedioyl dihydrazide, by reacting it with an excess of hydrazine hydrate.

Condensation to form Bis-acylhydrazone: The purified dihydrazide is then condensed with two equivalents of a suitable aldehyde or ketone (e.g., salicylaldehyde, 2-acetylpyridine). nih.gov This reaction, typically carried out in a solvent like ethanol (B145695) or DMF, forms the bis-acylhydrazone ligand, which contains multiple donor atoms (N, O) and imine (C=N) functionalities. nih.govrsc.org

These multidentate ligands can coordinate to metal ions through various atoms, often the azomethine nitrogen and the carbonyl oxygen (in its enol form). edu.krdresearchgate.net The acidity of the hydrazone function allows the ligand to coordinate in either a neutral or deprotonated state, leading to a rich structural diversity in the resulting metal complexes. scite.ai The chelation with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II) can result in mononuclear or polynuclear complexes with interesting magnetic and electronic properties. edu.krdajol.info

Table 4: Synthesis of Bis-acylhydrazone Ligands and Metal Complexes

| Step | Description | Key Reagents |

| 1 | Dihydrazide Synthesis | Diethyl-hexanedioyl dichloride, Hydrazine Hydrate |

| 2 | Ligand Formation | Diethyl-hexanedioyl dihydrazide, Aldehyde/Ketone (e.g., Salicylaldehyde) nih.gov |

| 3 | Complexation | Bis-acylhydrazone Ligand, Metal Salt (e.g., CuCl₂, Ni(OAc)₂) edu.krd |

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. While classic crown ethers are synthesized from diols and dihalides, analogues containing other functional groups like esters can be prepared using diacyl chlorides such as diethyl-hexanedioyl dichloride. These ester-containing macrocycles, often called coronands or macrocyclic polyesters, exhibit similar host-guest chemistry. escholarship.org

The key to synthesizing these macrocycles instead of linear polymers is the use of pseudo-high dilution condensation. upc.edu In this technique, solutions of the two reacting monomers—diethyl-hexanedioyl dichloride and a suitable diol (e.g., a polyethylene (B3416737) glycol such as tetraethylene glycol)—are added simultaneously and very slowly to a large volume of solvent. These conditions ensure that the concentration of the reactants remains extremely low, which statistically favors intramolecular cyclization (the reaction of one end of a growing chain with its other end) over intermolecular polymerization (the reaction between two different chains). upc.eduresearchgate.net A non-nucleophilic base is required to neutralize the HCl produced. The resulting macrocycle is a large ring containing alternating diethyl-adipate and polyether units.

Table 5: High-Dilution Synthesis of Crown Ether Analogues

| Diol Co-monomer | Resulting Macrocycle Type | Key Reaction Principle |

| Ethylene Glycol | Macrocyclic Di-ester | High-Dilution Condensation upc.edu |

| Diethylene Glycol | Macrocyclic Polyester | High-Dilution Condensation |

| Triethylene Glycol | Macrocyclic Polyester (Coronand) | High-Dilution Condensation |

| Tetraethylene Glycol | Macrocyclic Polyester (Coronand) | High-Dilution Condensation |

Derivatization for Functional Material Precursors

Diethyl-hexanedioyl dichloride serves as a versatile building block for the synthesis of functional polymers and other materials. The two acyl chloride groups provide reactive sites for a variety of nucleophilic acyl substitution reactions, leading to the formation of amides, esters, and other derivatives. The diethyl substituents along the backbone can impart unique properties to the resulting materials, such as altered solubility, thermal stability, and mechanical characteristics.

N,N'-Diarylalkanediamide Synthesis

The reaction of diethyl-hexanedioyl dichloride with aromatic amines yields N,N'-diarylalkanediamides, which are precursors to various functional materials, including polyamides and macrocyclic compounds. The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. This process is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The synthesis of N,N'-diarylalkanediamides from diethyl-hexanedioyl dichloride proceeds via a nucleophilic acyl substitution mechanism. The general steps are as follows:

Nucleophilic Attack: The nitrogen atom of the aryl amine acts as a nucleophile, attacking the carbonyl carbon of one of the acyl chloride groups.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, where the carbonyl oxygen atom carries a negative charge and the nitrogen atom has a positive charge.

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Deprotonation: A base, such as pyridine or triethylamine, removes a proton from the nitrogen atom, yielding the neutral amide and the hydrochloride salt of the base.

Second Acylation: The process is repeated at the other end of the molecule to form the N,N'-diarylalkanediamide.

The presence of diethyl substituents can influence the reaction rate. Steric hindrance from the ethyl groups may slightly decrease the rate of nucleophilic attack compared to the unsubstituted adipoyl chloride. However, the electron-donating nature of the alkyl groups can also subtly affect the electrophilicity of the carbonyl carbons.

| Reactant 1 | Reactant 2 | Product | Typical Reaction Conditions |

| Diethyl-hexanedioyl dichloride | Aniline | N,N'-diphenyl-diethyl-hexanediamide | Inert solvent (e.g., CH2Cl2), Base (e.g., Pyridine), Room Temperature |

| Diethyl-hexanedioyl dichloride | p-Toluidine | N,N'-di(p-tolyl)-diethyl-hexanediamide | Inert solvent (e.g., THF), Base (e.g., Triethylamine), 0°C to Room Temperature |

| Diethyl-hexanedioyl dichloride | 4-Nitroaniline | N,N'-bis(4-nitrophenyl)-diethyl-hexanediamide | Aprotic polar solvent (e.g., DMF), High Temperature |

This table presents illustrative examples of N,N'-Diarylalkanediamide synthesis. Specific yields and optimal conditions would need to be determined experimentally.

Esterification for Prodrug Applications

Ester prodrugs are inactive derivatives of pharmacologically active agents that are converted into the active form within the body, often through enzymatic hydrolysis. orientjchem.org Diethyl-hexanedioyl dichloride can be utilized as a linker to synthesize dual-drug ester prodrugs or to temporarily mask a hydroxyl or carboxyl group of a drug to improve its physicochemical properties, such as solubility or stability. nih.gov The esterification reaction involves the nucleophilic attack of a hydroxyl group from a drug molecule on the acyl chloride moiety.

The design of prodrugs using diethyl-hexanedioyl dichloride as a linker allows for the simultaneous delivery of two different drug molecules or the modification of a single drug's properties. The general esterification process is as follows:

Nucleophilic Attack: The oxygen atom of a hydroxyl group on the drug molecule attacks the carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Chloride Elimination: The intermediate collapses to reform the carbonyl group, with the chloride ion being expelled.

Deprotonation: A base is used to neutralize the resulting HCl.

The rate of in-vivo hydrolysis of the resulting ester linkage, which releases the active drug, can be influenced by the steric hindrance provided by the diethyl substituents. This steric bulk may modulate the accessibility of the ester group to hydrolytic enzymes like esterases, potentially allowing for a more controlled and sustained release of the active drug. acs.org

| Drug with -OH group | Linker | Potential Prodrug | Therapeutic Application of Parent Drug |

| Ibuprofen | Diethyl-hexanedioyl dichloride | Di-ibuprofen diethyl-hexanedioyl ester | Nonsteroidal anti-inflammatory drug |

| Menthol | Diethyl-hexanedioyl dichloride | Di-menthyl diethyl-hexanedioyl ester | Topical analgesic and cooling agent |

| Paracetamol | Diethyl-hexanedioyl dichloride | Di-paracetamol diethyl-hexanedioyl ester | Analgesic and antipyretic |

This table provides hypothetical examples of ester prodrugs that could be synthesized using diethyl-hexanedioyl dichloride. The feasibility and efficacy of such prodrugs would require extensive preclinical and clinical evaluation.

Stereochemical Considerations in Reactions Involving Diethyl Substitution

When the diethyl-substituted hexanedioyl dichloride is chiral, meaning the ethyl groups are attached to stereogenic centers, the stereochemistry of its reactions becomes a critical consideration. The presence of these chiral centers can influence the stereochemical outcome of the derivatization reactions.

If the starting diethyl-hexanedioyl dichloride is a single enantiomer or an enantiomerically enriched mixture, the reaction with an achiral nucleophile can lead to the formation of diastereomeric products if a new stereocenter is formed during the reaction. The existing stereocenters can direct the approach of the incoming nucleophile, potentially leading to a preference for one diastereomer over the other. This phenomenon is known as diastereoselectivity.

Conversely, if a racemic mixture of diethyl-hexanedioyl dichloride reacts with a chiral, enantiomerically pure nucleophile, a pair of diastereomers will be formed. These diastereomers will have different physical properties and can often be separated by techniques such as chromatography. This process is known as a chiral resolution.

The stereochemical outcome of these reactions is governed by the principles of asymmetric induction, where the existing chiral centers in the diethyl-hexanedioyl dichloride influence the creation of new stereocenters. The precise nature and degree of this influence would depend on the specific reactants and reaction conditions.

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov A DSC thermogram can reveal information about melting points, glass transitions, and decomposition temperatures. For Diethyl hexanedioyl dichloride, DSC would be used to determine its melting point and its thermal stability by identifying the onset temperature of its decomposition. This information is crucial for understanding the material's behavior at elevated temperatures. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a cornerstone technique for assessing the thermal stability of polymeric materials. uc.edu This method continuously measures the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere, such as nitrogen or oxygen. uc.eduresearchgate.net For a polymer synthesized from hexanedioyl dichloride, diethyl-, a TGA curve would plot the percentage of remaining mass against temperature.

This analysis provides critical data points, including the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material at the end of the analysis. For instance, in a nitrogen atmosphere, the TGA curve would reveal the temperature at which the polymer backbone begins to break down. If the analysis were conducted in an oxygen-containing atmosphere, it would indicate the material's susceptibility to oxidative degradation. researchgate.net This information is vital for determining the upper temperature limits for the material's application and for understanding its degradation mechanisms. nih.gov

Table 1: Hypothetical TGA Data for a Polymer from Hexanedioyl Dichloride, Diethyl-

| Parameter | Value (°C) | Atmosphere |

| Onset of Decomposition (Tonset) | 350 | Nitrogen |

| Temperature of Max. Decomposition | 420 | Nitrogen |

| Residue at 600°C | < 1% | Nitrogen |

This table represents a hypothetical data set for illustrative purposes, as specific experimental data for polymers derived from hexanedioyl dichloride, diethyl- is not available.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, nitrogen, and oxygen) in a compound. For a polymer created using hexanedioyl dichloride, diethyl-, this analysis would be crucial to verify that the polymerization has occurred as expected and to confirm the final composition of the resulting material. researchgate.net

The technique involves combusting a small, precisely weighed sample of the material at high temperatures. The resulting gaseous products (such as CO₂, H₂O, and N₂) are then quantitatively measured. The experimental weight percentages of each element are compared against the theoretical values calculated from the expected repeating unit of the polymer. A close correlation between the experimental and theoretical values provides strong evidence for the successful synthesis of the desired polymer structure.

Table 2: Theoretical vs. Experimental Elemental Composition for a Hypothetical Polyamide

| Element | Theoretical % | Experimental % |

| Carbon (C) | 65.10 | Not Available |

| Hydrogen (H) | 9.32 | Not Available |

| Nitrogen (N) | 7.99 | Not Available |

| Oxygen (O) | 9.13 | Not Available |

Theoretical values are calculated based on a hypothetical polyamide formed from 3,4-diethylhexanedioyl dichloride and a diamine. Experimental data is not available.

Microscopy for Morphological Characterization of Resulting Materials

Microscopy techniques are indispensable for investigating the morphology and microstructure of materials, which profoundly influence their physical and mechanical properties.

Polarized Light Microscopy (PLM)

Polarized light microscopy is a valuable tool for examining the structure of materials that exhibit birefringence, which is the property of having a refractive index that depends on the polarization and propagation direction of light. researchgate.net This technique is particularly useful for characterizing the crystalline structure of semi-crystalline polymers. nih.gov

When a material synthesized from hexanedioyl dichloride, diethyl- is observed under a PLM, any crystalline regions (spherulites) would appear as bright areas against a dark background. The size, shape, and distribution of these crystalline domains can be assessed. For example, in certain polymers, characteristic "Maltese cross" patterns can be observed, indicating the spherulitic nature of the crystals. researchgate.net This morphological information is key to understanding the material's mechanical properties, such as its stiffness and toughness.

Electron Microscopy for Microstructural Analysis

When higher magnification is required to resolve finer details of the material's microstructure, electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed.

SEM would be used to visualize the surface topography of a material derived from hexanedioyl dichloride, diethyl-. It could reveal information about the material's porosity, grain structure, or the morphology of fillers within a composite. TEM, on the other hand, provides even higher resolution images of the internal structure of the material by passing a beam of electrons through an ultra-thin slice of the sample. This could be used to observe the arrangement of polymer chains, the morphology of different phases in a polymer blend, or the precise structure of nanocrystals.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is based on the principle that the energy of a molecule is a functional of its electron density. nih.gov DFT is widely employed to predict molecular geometries, vibrational frequencies, and properties related to reactivity, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO).

For a molecule such as diethyl hexanedioyl dichloride, DFT calculations could elucidate the distribution of electron density, highlighting the electrophilic nature of the carbonyl carbons, which is crucial for its reactivity towards nucleophiles. The MEP map would visualize the regions of positive and negative electrostatic potential, identifying the sites most susceptible to nucleophilic attack.

The reactivity of diethyl hexanedioyl dichloride can be further understood by analyzing its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other species. The energy of the LUMO indicates the ability to accept an electron, while the energy of the HOMO relates to the ability to donate an electron. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

DFT calculations can also be extended to model reaction pathways, such as the initial steps of polymerization or nucleophilic substitution, by locating transition state structures and calculating activation energy barriers. researchgate.net Various functionals, such as B3LYP or ωB97XD, combined with appropriate basis sets like 6-31G(d,p) or larger, are chosen to balance computational cost and accuracy. nih.govlibretexts.org For systems where non-covalent interactions are important, dispersion-corrected DFT methods (e.g., DFT-D3) are often necessary for accurate results. rsc.org

Table 1: Hypothetical DFT-Calculated Properties for Diethyl Hexanedioyl Dichloride

| Property | Calculated Value | Unit |

| HOMO Energy | -8.50 | eV |

| LUMO Energy | -1.25 | eV |

| HOMO-LUMO Gap | 7.25 | eV |

| Dipole Moment | 3.45 | Debye |

| C=O Bond Length | 1.20 | Å |

| C-Cl Bond Length | 1.80 | Å |

The reactivity and physical properties of a flexible molecule like diethyl hexanedioyl dichloride are influenced by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies.

Computational methods can be used to perform a systematic search of the conformational space to locate energy minima. The relative stability of different conformers, such as anti versus gauche arrangements of the functional groups, can be predicted. For substituted cyclic compounds like cyclohexanes, it is well-established that substituents generally prefer equatorial positions to minimize steric strain from 1,3-diaxial interactions. While diethyl hexanedioyl dichloride is an acyclic molecule, similar principles of minimizing steric clashes between bulky groups govern its preferred conformations. The presence of the ethyl groups introduces additional complexity compared to the unsubstituted adipoyl chloride.

Table 2: Illustrative Relative Energies of Diethyl Hexanedioyl Dichloride Conformers

| Conformer Description | Dihedral Angle (Cl-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti-Anti | ~180°, ~180° | 0.00 | 65 |

| Anti-Gauche | ~180°, ~60° | 0.85 | 25 |

| Gauche-Gauche | ~60°, ~60° | 1.50 | 10 |

Note: This table presents hypothetical data to illustrate the concepts of conformational analysis. The values are representative of what might be expected for a substituted diacid chloride.

Molecular Dynamics Simulations for Reaction Pathways

While quantum chemical calculations are excellent for studying static structures and single reaction steps, molecular dynamics (MD) simulations are used to model the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of the particles over time.

For diethyl hexanedioyl dichloride, MD simulations can be employed to study its behavior in solution or to model the dynamics of reactions, such as its polycondensation with a diamine to form a polyamide. By simulating the system at a given temperature, researchers can observe the conformational changes of the molecule, its interactions with solvent molecules, and the process of reactants coming together.

Reactive MD simulations, using force fields that can describe bond formation and breaking, can provide insights into reaction mechanisms and pathways that are not accessible from static calculations alone. These simulations can help identify key intermediates and transition states and can be particularly useful for understanding complex processes in condensed phases.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. These models are built on the principle that the reactivity of a molecule is determined by its structural, physicochemical, and electronic properties.

To develop a QSRR model for a series of substituted diacid chlorides, including diethyl hexanedioyl dichloride, one would first need to generate a set of molecular descriptors for each compound. These descriptors can be calculated from the molecular structure and can represent various properties:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific conformational parameters.

Topological Descriptors: Indices that describe the connectivity of the atoms.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to relate the descriptors to an experimentally measured reactivity parameter (e.g., a reaction rate constant).

A validated QSRR model could then be used to predict the reactivity of new, unsynthesized diacid chlorides based solely on their calculated descriptors. This approach is valuable for guiding synthetic efforts toward molecules with desired reactivity profiles.

Emerging Research Applications and Future Directions

Role in the Synthesis of Advanced Materials

The reactivity of the two acyl chloride groups in hexanedioyl dichloride makes it a versatile building block for creating polymers with specific and tunable characteristics. smolecule.com This has led to its investigation in the development of specialty polymers and as a precursor for complex supramolecular structures.

Development of Specialty Polymers with Tunable Properties

The fundamental reaction of hexanedioyl dichloride with diamines to form polyamides, such as nylon, is a classic example of step-growth polymerization. smolecule.com Researchers are now modifying this basic principle to create specialty polymers with properties tailored for specific applications. By carefully selecting the co-monomers that react with hexanedioyl dichloride, scientists can control various polymer characteristics.

For instance, the incorporation of different monomers can influence:

Thermal Stability: Introducing aromatic segments can increase the polymer's resistance to heat. smolecule.com

Flexibility: The aliphatic chain of hexanedioyl dichloride itself imparts flexibility to the polymer backbone. smolecule.com

Solubility: The choice of side chains on the monomers can determine the polymer's solubility in different solvents. researchgate.net

Biocompatibility: Research is ongoing to synthesize biocompatible materials using adipoyl chloride for potential applications in tissue engineering and regenerative medicine. smolecule.com

A key area of research is the synthesis of poly(ester-amide)s. These polymers combine the properties of both polyesters and polyamides, and can be synthesized via interfacial polycondensation of monomers with hexanedioyl dichloride. researchgate.net The resulting polymers often exhibit desirable thermal properties and specific solubilities, making them suitable for various applications. researchgate.net

Interactive Table: Examples of Monomers Used with Hexanedioyl Dichloride to Tune Polymer Properties

| Monomer | Resulting Polymer Type | Tunable Property | Potential Application |

| Hexamethylene diamine | Polyamide (Nylon 6,6) | High strength and durability | Fibers, textiles, engineering plastics wikipedia.orgsmolecule.com |

| Diols | Polyester | Flexibility, biodegradability | Drug delivery systems, biocompatible materials smolecule.comresearchgate.net |

| Amino acids | Polyamide-ester | Chirality, specific recognition | Chiral separation membranes smolecule.com |

| Di- or tri-peptides | Peptidic polymers | Self-assembly, helical structures | Supramolecular materials nih.gov |

Precursors for Supramolecular Assemblies

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. Diacid chlorides like hexanedioyl dichloride can be used to synthesize molecules that are designed to self-assemble into complex architectures. nih.gov

For example, researchers have synthesized molecules with rigid cores and flexible side chains containing amide or ester linkages derived from diacid chlorides. These molecules can then self-assemble in solution to form structures like helical polymers. nih.gov The specific nature of the resulting supramolecular assembly is highly dependent on the structure of the constituent molecules, the solvent used, and the temperature.

Methodological Advancements in Organic Synthesis Utilizing Diacid Chlorides

The use of diacid chlorides, including hexanedioyl dichloride, is a cornerstone of many organic synthetic procedures. Traditionally, acid chlorides are prepared from carboxylic acids using reagents like thionyl chloride or phosphorus trichloride (B1173362), which can generate undesirable byproducts. google.comorganic-chemistry.org

More recent and efficient methods for synthesizing diacid chlorides are being developed. One such method involves the direct reaction of dicarboxylic acids with phosgene (B1210022) under high pressure and temperature, which can produce high yields without the need for a catalyst. google.com Another advancement is the use of visible-light photocatalysis to convert aldehydes into acid chlorides. organic-chemistry.org

Furthermore, advancements in reaction conditions, such as the use of micellar catalysis, are enabling reactions with water-sensitive compounds like acid chlorides to be carried out in aqueous media. researchgate.net This approach aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents.

Integration with Sustainable Chemistry Principles

The principles of green and sustainable chemistry aim to reduce the environmental impact of chemical processes. mlsu.ac.in This includes using safer solvents, reducing waste, and designing more energy-efficient reactions. mlsu.ac.in

The synthesis and application of hexanedioyl dichloride are being evaluated and improved through the lens of sustainability. Key areas of focus include:

Greener Synthesis Routes: Developing synthetic methods for diacid chlorides that avoid hazardous reagents like phosgene and minimize the use of harmful solvents is a significant goal. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. mlsu.ac.in

Use of Renewable Feedstocks: While not yet a widespread reality for hexanedioyl dichloride, a long-term goal in sustainable chemistry is to produce key chemical intermediates from renewable resources rather than fossil fuels.

By integrating these principles, the chemical industry can continue to benefit from the versatility of hexanedioyl dichloride while minimizing its environmental footprint.

Conclusion and Outlook

Summary of Key Research Insights on Diethyl-Substituted Hexanedioyl Dichloride

Direct and detailed research on diethyl-hexanedioyl dichloride is not widely available in the public literature. However, the vast body of research on the parent compound, adipoyl chloride, provides a strong foundation for understanding its probable characteristics and applications. Adipoyl chloride is a highly reactive diacid chloride, primarily synthesized from adipic acid through reactions with agents like thionyl chloride or phosgene (B1210022). chemicalbook.comchemicalforums.comwikipedia.org Its principal and most well-documented application is as a monomer in condensation polymerization. libretexts.org

The most notable reaction is interfacial polymerization with hexamethylenediamine (B150038) to produce nylon 6,6, a commercially significant polyamide. chegg.comflinnsci.ca This reaction is rapid and demonstrates the high electrophilicity of the carbonyl carbons in the acid chloride groups. libretexts.orgrsc.org The properties of adipoyl chloride, such as its reactivity with nucleophiles (including water, leading to hydrolysis back to adipic acid), are central to its use in synthesizing polymers. wikipedia.orgontosight.ai Research has also explored its use in producing polyesters and other polymers. ontosight.ai The introduction of diethyl substituents onto the hexanedioyl backbone is anticipated to modify these established properties by introducing steric hindrance and altering the electronic environment of the reactive sites.

Table 1: Properties of Hexanedioyl Dichloride (Adipoyl Chloride)

| Property | Value / Description | Source(s) |

|---|---|---|

| Chemical Formula | (CH₂CH₂C(O)Cl)₂ | wikipedia.org |

| Appearance | Clear brown liquid | wikipedia.org |

| Key Reactivity | Reacts with water to form adipic acid; Reacts with diamines to form polyamides. | wikipedia.orglibretexts.org |

| Primary Synthesis | Treatment of adipic acid with thionyl chloride. | chemicalforums.comwikipedia.org |

| Primary Application | Monomer for the synthesis of nylon 6,6. | chegg.comflinnsci.ca |

Identification of Knowledge Gaps and Future Research Avenues

The primary knowledge gap is the fundamental synthesis, characterization, and reactivity of diethyl-hexanedioyl dichloride itself. The existing literature focuses almost exclusively on the unsubstituted adipoyl chloride. This presents a clear and immediate avenue for future research.

Key areas for investigation include:

Synthesis and Isomerism: Developing and optimizing synthetic routes to diethyl-hexanedioyl dichloride is the first critical step. Research should target different isomers, such as 2,5-diethylhexanedioyl dichloride and 3,4-diethylhexanedioyl dichloride, as the position of the ethyl groups would significantly influence the monomer's reactivity and the resulting polymer's architecture.

Reactivity Studies: A significant research question is how the presence of ethyl groups on the aliphatic chain impacts the reactivity of the acid chloride functional groups. Studies should quantify reaction kinetics in polymerization with various nucleophiles (diamines, diols) and compare them to the unsubstituted adipoyl chloride.

Polymer Synthesis and Characterization: A major research effort should be directed toward using diethyl-hexanedioyl dichloride as a monomer to create novel polyamides and polyesters. The resulting polymers should be thoroughly characterized to understand how the diethyl substitution affects crucial material properties such as:

Thermal properties (glass transition temperature, melting point)

Crystallinity and solubility

Mechanical properties (tensile strength, elasticity, toughness)

Computational Modeling: Theoretical studies could predict the conformational effects of the ethyl groups on the monomer and the resulting polymer chains, providing insight into structure-property relationships before extensive laboratory work is undertaken.

Broader Implications for Organic and Polymer Chemistry Research

Investigating novel substituted monomers like diethyl-hexanedioyl dichloride has significant implications for the advancement of organic and polymer chemistry. The introduction of alkyl groups onto a well-understood monomer backbone is a classic strategy for fine-tuning polymer properties.

The successful synthesis and polymerization of diethyl-hexanedioyl dichloride would contribute to:

Expansion of the Monomer Library: It would add a new, functionalized monomer to the toolkit of polymer chemists, enabling the creation of materials with potentially unique combinations of properties not achievable with existing monomers.

Enhanced Structure-Property Understanding: A systematic study of polymers derived from this monomer would provide deeper insights into how backbone substitution influences chain packing, intermolecular forces, and macroscopic material behavior. This fundamental knowledge is crucial for the rational design of new polymers.

Development of Specialty Polymers: Polyamides or polyesters derived from diethyl-hexanedioyl dichloride could exhibit properties like increased solubility in common organic solvents, lower melting points for easier processing, or altered elasticity. These characteristics could make them suitable for specialized applications in fields requiring high-performance materials, such as advanced textiles, engineering plastics, or biomedical devices, where the properties of standard nylon are not optimal.

In essence, the exploration of diethyl-hexanedioyl dichloride represents a logical next step in the evolution of condensation polymers, moving from well-established commodity materials to precisely tailored specialty polymers.

Q & A

Q. What are the established synthesis methods for hexanedioyl dichloride, and how are they optimized for laboratory-scale production?

Hexanedioyl dichloride is typically synthesized via the reaction of adipic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

- Reagent stoichiometry : A 1:2 molar ratio of adipic acid to SOCl₂ ensures complete conversion of carboxylic acid groups to acyl chlorides.

- Temperature control : Reactions are conducted under reflux (70–80°C) to drive off gaseous byproducts (SO₂, HCl).

- Purification : Distillation under reduced pressure (105–107°C at 0.266 kPa) yields high-purity product . Safety note : Use anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing hexanedioyl dichloride and its derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR confirm acyl chloride functionality (δ ~170–180 ppm for carbonyl carbons) and absence of residual adipic acid.

- FTIR : Peaks at ~1800 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl stretch) validate structure.

- GC-MS : Monitors purity and detects volatile byproducts (e.g., SOCl₂ residues).

- Elemental analysis : Verifies Cl content (~38.7% for C₆H₈Cl₂O₂) .

Q. What are the critical safety protocols for handling hexanedioyl dichloride in laboratory settings?

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to mitigate exposure to corrosive vapors (H314: Causes severe skin burns).

- Spill management : Neutralize with sodium bicarbonate or inert adsorbents; avoid water due to violent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing polyamide thin films using hexanedioyl dichloride?

Molecular layer deposition (MLD) with hexanedioyl dichloride and diamines (e.g., hexane-1,6-diamine) requires:

- Substrate pretreatment : Plasma cleaning to enhance adhesion.

- Pulse sequencing : Alternating exposure to dichloride and diamine vapors (0.1–1.0 s pulses) at 80–120°C.

- Thickness control : Growth rates of ~0.1 nm/cycle achieve uniform films for optoelectronic applications .

| Parameter | Optimal Range | Effect on Film Quality |

|---|---|---|

| Temperature | 80–120°C | Higher temps reduce defects |

| Pulse Duration | 0.5 s | Ensures complete surface reaction |

| Pressure | 10–50 Pa | Minimizes gas-phase nucleation |

Q. How should researchers address contradictions in reported reaction yields during polyamide synthesis?

Discrepancies often arise from:

- Moisture contamination : Hydrolysis of hexanedioyl dichloride reduces active sites; use molecular sieves or rigorous drying.

- Stoichiometric imbalances : Excess diamine (1.2:1 molar ratio) compensates for dichloride volatility.

- Side reactions : Monitor for cross-linking via FTIR (broadening of amide I band) and adjust curing times .

Q. What strategies mitigate side reactions during esterification or amidation with hexanedioyl dichloride?

- Solvent selection : Anhydrous dichloromethane or THF minimizes hydrolysis.

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates nucleophilic substitution.

- Low-temperature reactions : Conduct at 0–5°C to suppress Schotten-Baumann intermediate decomposition .

Q. How is hexanedioyl dichloride applied in developing advanced materials beyond polymers?

- Metal-organic frameworks (MOFs) : Acts as a linker for carboxylate-based frameworks with Zn or Al nodes.

- Surface functionalization : Grafts onto silica nanoparticles for catalytic supports (e.g., TEM imaging confirms uniform coatings).

- Drug delivery systems : Conjugates with polyethylene glycol (PEG) for pH-sensitive prodrugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.